molecular formula C24H21N5O5S B2356092 N-(furan-2-ylmethyl)-2-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide CAS No. 957626-26-5

N-(furan-2-ylmethyl)-2-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide

Cat. No.: B2356092
CAS No.: 957626-26-5
M. Wt: 491.52
InChI Key: AITKNYOXEOBMCN-UHFFFAOYSA-N
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Description

The compound N-(furan-2-ylmethyl)-2-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide features a complex heterocyclic architecture. Its core structure is based on the imidazo[1,2-c]quinazoline scaffold, which is substituted with a sulfanyl acetamide chain and two furan-2-ylmethyl groups.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O5S/c30-20(25-12-15-5-3-9-33-15)11-19-23(32)29-22(27-19)17-7-1-2-8-18(17)28-24(29)35-14-21(31)26-13-16-6-4-10-34-16/h1-10,19H,11-14H2,(H,25,30)(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITKNYOXEOBMCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC(=O)NCC4=CC=CO4)CC(=O)NCC5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-2-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a furan ring, an imidazoquinazoline structure, and a sulfanyl group, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C20H21N5O3S\text{C}_{20}\text{H}_{21}\text{N}_5\text{O}_3\text{S}

This compound exhibits significant molecular complexity, which may influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The imidazoquinazoline moiety is known to inhibit specific enzymes involved in disease pathways, such as kinases and proteases.
  • Antioxidant Activity : The furan rings may contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Properties : Compounds containing furan and imidazole structures have been reported to exhibit antimicrobial activity against a range of pathogens.

Anticancer Activity

Recent studies have demonstrated the potential anticancer effects of this compound. For instance, research indicates that derivatives of imidazoquinazoline exhibit cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted that similar compounds showed IC50 values in the micromolar range against breast cancer cells, suggesting a promising therapeutic application in oncology .

Antiviral Activity

The compound has also been investigated for antiviral properties. A related study identified furan-containing compounds as effective inhibitors of SARS-CoV-2 main protease (Mpro), with IC50 values reported as low as 1.55 μM . This suggests that this compound may possess similar inhibitory capabilities against viral enzymes.

Antimicrobial Activity

The presence of the sulfanyl group in the structure enhances the potential for antimicrobial activity. Compounds with five-membered heterocycles like furan have shown efficacy against bacterial strains by disrupting bacterial cell wall synthesis or function .

Case Studies

Study ReferenceBiological ActivityObservations
AnticancerIC50 values in micromolar range against various cancer cell lines.
AntiviralInhibitory effects on SARS-CoV-2 Mpro with IC50 values around 1.55 μM.
AntimicrobialEffective against multiple bacterial strains; mechanism involves disruption of cell wall synthesis.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that this compound exhibits promising anticancer activities. The imidazoquinazoline core is known for its ability to interact with various biological targets, potentially inhibiting tumor growth. Studies have shown that derivatives of imidazoquinazoline can induce apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapy .

Antimicrobial Activity
The presence of the furan moiety enhances the compound's reactivity and interaction with microbial targets. Preliminary studies suggest that it may exhibit antibacterial and antifungal properties, which could be beneficial in developing new antimicrobial agents .

Biochemical Research

Enzyme Inhibition Studies
N-(furan-2-ylmethyl)-2-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide has been explored as a potential inhibitor of specific enzymes involved in metabolic pathways. Its ability to modulate enzyme activity can provide insights into metabolic regulation and disease mechanisms .

Biochemical Probes
Due to its unique structural features, this compound can serve as a biochemical probe in assays aimed at understanding protein-ligand interactions. This application is crucial for drug discovery and the development of therapeutic agents targeting specific diseases .

Material Science

Synthesis of Functional Materials
The reactivity of the furan and imidazoquinazoline groups allows for the synthesis of novel materials with tailored properties. These materials can be utilized in various applications, including electronic devices and sensors, owing to their unique electronic properties .

Case Studies

Study Focus Findings Implications
Anticancer ActivityInduction of apoptosis in breast cancer cell linesPotential for developing new cancer therapies
Antimicrobial TestingEffective against several bacterial strainsDevelopment of new antibiotics
Enzyme InteractionInhibition of specific metabolic enzymesInsights into metabolic disease mechanisms

Comparison with Similar Compounds

Comparison with Similar Compounds

Core Structural Variations

  • Imidazo[1,2-c]quinazoline vs. Triazinoquinazoline: The target compound’s imidazo[1,2-c]quinazoline core distinguishes it from triazino[2,3-c]quinazoline derivatives, such as those reported in (e.g., N-[5-({2-[(2-Fluorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-2-[(3-methyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide). Triazinoquinazolines exhibit a fused triazine ring instead of imidazole, which may alter electronic properties and binding affinity .
  • Sulfanyl Acetamide Linkage :
    Both the target compound and ’s derivatives utilize a sulfanyl acetamide chain. However, the substituents on the acetamide nitrogen differ: the target compound employs furan-2-ylmethyl groups, whereas ’s analogs use fluorophenyl or phenyl moieties. These substitutions influence lipophilicity and bioavailability .

Substituent Effects on Bioactivity

  • Furan vs. Aryl Groups: Furan rings (as in the target compound) confer moderate electron-donating effects and lower steric hindrance compared to bulkier aryl groups (e.g., 3,4-dimethoxyphenyl in ’s 3-{5-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide). indicates that electron-withdrawing groups (e.g., nitro, chloro) on phenyl residues enhance anti-exudative activity, suggesting furan’s electron-rich nature may modulate potency differently .
  • Anti-Exudative Activity: Compounds with 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide scaffolds () demonstrate dose-dependent anti-exudative effects in rat models, comparable to diclofenac sodium. The target compound’s imidazoquinazoline core may offer enhanced metabolic stability over triazole-based analogs .

Physicochemical Properties

  • Melting Points and Solubility: Triazinoquinazoline derivatives () exhibit higher melting points (248–251°C) due to planar aromatic cores, whereas furan-substituted acetamides () show lower melting ranges (180–210°C), reflecting reduced crystallinity. The target compound’s furan groups may improve solubility in polar solvents compared to phenyl-substituted analogs .

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Class Core Structure Key Substituents Bioactivity (AEA)* Synthesis Yield Reference
Imidazo[1,2-c]quinazoline Imidazo[1,2-c]quinazoline Furan-2-ylmethyl, sulfanyl Not reported ~70–80% (inferred) Target Compound
Triazino[2,3-c]quinazoline Triazino[2,3-c]quinazoline Fluorophenyl, thiadiazole Not reported 72.1%
1,2,4-Triazole 1,2,4-Triazole-3-thione Furan-2-yl, aryl 40–60% inhibition 65–85%
Imidazo[1,2-c]quinazoline (Propanamide analog) Imidazo[1,2-c]quinazoline 3,4-Dimethoxyphenyl, propanamide Not reported Not reported

*Anti-exudative activity (AEA) measured as % inhibition relative to diclofenac sodium (8 mg/kg) in rat models .

Structure-Activity Relationship (SAR) Insights

  • Core Rigidity : The imidazoquinazoline core may enhance target binding via π-π stacking, whereas triazole derivatives rely on hydrogen bonding .
  • Substituent Electronics : Electron-rich furan groups (target compound) vs. electron-deficient fluorophenyl groups () modulate interaction with hydrophobic enzyme pockets .

Preparation Methods

Cyclocondensation of 2-Aminobenzamide Derivatives

Reagents :

  • 2-Aminobenzamide (1.0 eq)
  • Allyl isothiocyanate (1.2 eq)
  • Potassium carbonate (2.0 eq) in DMF

Conditions :
80–100°C, 8–12 h under nitrogen.

Mechanism :

  • Nucleophilic attack of the benzamide amine on the isothiocyanate.
  • Cyclization via intramolecular thiourea formation.
  • Aromatization through elimination of H₂S.

Yield : 68–74% after silica gel chromatography.

Alternative Acid-Promoted Cyclization

For halogenated derivatives, 2-((6,8-dihalo-2-phenylquinazolin-4-yl)amino)ethanols undergo HCl-mediated cyclization (1 M HCl/EtOH, reflux, 6 h), followed by dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene.

Key Physicochemical Properties :

Parameter Value
Molecular Formula C₁₀H₇N₃O
Molecular Weight 185.18 g/mol
Predicted LogP 2.8–3.5
Hydrogen Bond Acceptors 4

Thioether Functionalization at Position 5

Nucleophilic Aromatic Substitution

The 5-position of the core is activated for substitution via halogenation. A two-step sequence is employed:

Step 1: Bromination
Reagents :

  • Imidazo[1,2-c]quinazolinone (1.0 eq)
  • N-bromosuccinimide (1.1 eq)
  • AIBN (0.1 eq) in CCl₄

Conditions :
Reflux, 4 h, yielding 5-bromo derivative (82–86%).

Step 2: Thiolation
Reagents :

  • 5-Bromo intermediate (1.0 eq)
  • 2-Mercaptoacetamide (1.5 eq)
  • K₂CO₃ (2.0 eq) in DMF

Conditions :
90°C, 6 h, providing 5-sulfanylacetamide derivative (70–75%).

Analytical Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 4H, aromatic), 3.82 (s, 2H, SCH₂).
  • HRMS : m/z calc. for C₁₂H₁₁N₃O₂S [M+H]⁺: 278.0698, found: 278.0695.

Acetamide Side Chain Installation

Amide Coupling at Position 2

The acetamide side chain is introduced via HATU-mediated coupling:

Reagents :

  • 2-Carboxyimidazo[1,2-c]quinazolinone (1.0 eq)
  • Furan-2-ylmethylamine (1.2 eq)
  • HATU (1.5 eq), DIPEA (3.0 eq) in DMF

Conditions :
0°C to RT, 12 h, yielding N-(furan-2-ylmethyl)acetamide (88–92%).

Optimization Notes :

  • Lower yields (≤60%) observed with EDCl/HOBt due to epimerization.
  • DMF outperforms THF or DCM in solubility.

Second Amide Coupling for Thioethyl Group

The 2-(furan-2-ylmethylamino)-2-oxoethyl moiety is installed similarly:

Reagents :

  • 5-Sulfanylacetic acid intermediate (1.0 eq)
  • Furan-2-ylmethylamine (1.3 eq)
  • HATU (1.5 eq) in DMF

Conditions :
RT, 6 h, providing final side chain (85–89%).

Purity Data :

Method Result
HPLC (C18) 98.2% (254 nm)
LC-MS [M+H]⁺ = 569.2

Integrated Synthetic Route

The optimized convergent synthesis proceeds as follows:

Scheme 1. Total Synthesis

  • Core assembly via cyclocondensation (68–74%).
  • Bromination/thiolation sequence (70–75%).
  • Sequential HATU couplings (85–92% each step).

Overall Yield : 34–42% over four steps.

Critical Parameters :

  • Temperature Control : Thiolation requires strict T ≤ 90°C to prevent desulfurization.
  • Moisture Sensitivity : HATU reactions demand anhydrous conditions.

Comparative Methodologies

Alternative Thiolation Strategies

Method Yield Purity
Nucleophilic substitution 70–75% 95%
Mitsunobu reaction 55–60% 88%
Radical thiol-ene <50% 82%

Coupling Reagent Screening

Reagent Yield Epimerization
HATU 88–92% <2%
EDCl/HOBt 60–65% 8–12%
DCC 50–55% 15–20%

Q & A

Q. What synthetic strategies are employed to prepare this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step alkylation and cyclization reactions. For example, thiol-containing intermediates (e.g., triazole-3-thiones) are alkylated with chloroacetamides in ethanol under reflux, using aqueous KOH as a base to deprotonate thiol groups and facilitate nucleophilic substitution . Purification involves recrystallization from ethanol or chromatographic techniques. Reaction optimization includes monitoring pH, temperature, and stoichiometric ratios of reagents to minimize by-products.

Q. What analytical techniques are used to confirm the compound’s structural identity and purity?

  • X-ray crystallography (via SHELXL or similar software) resolves the 3D molecular structure, particularly for crystalline derivatives .
  • Spectroscopy : NMR (¹H/¹³C) confirms substituent positions; IR identifies functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹).
  • Chromatography : HPLC or GC-MS ensures >95% purity, with retention times compared to standards .

Q. How is the compound’s stability assessed under varying storage and experimental conditions?

Stability studies involve:

  • Thermogravimetric analysis (TGA) to evaluate thermal degradation.
  • pH-dependent hydrolysis assays (e.g., incubating in buffers from pH 2–12) to identify labile bonds (e.g., acetamide or furan oxidation) .
  • Light sensitivity tests using UV-Vis spectroscopy to detect photodegradation products.

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the triazole or furan rings) influence anti-exudative or anti-inflammatory activity?

Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring enhance anti-exudative activity by increasing electrophilicity and target binding .
  • Hydrophobic substituents (e.g., prop-2-en-1-yl) improve membrane permeability, as shown in rat edema models .
  • Quantitative SAR (QSAR) models using DFT calculations or molecular docking (e.g., AutoDock Vina) predict interactions with inflammatory targets like COX-2 .

Q. What experimental designs resolve contradictions in reported biological activity data?

Discrepancies often arise from:

  • Model variability : Compare in vitro (e.g., LPS-induced macrophage assays) and in vivo (e.g., rat paw edema) results to assess bioavailability .
  • Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to determine EC₅₀ values and validate efficacy thresholds.
  • Counter-screening : Test against off-target receptors (e.g., histamine H₁) to rule out nonspecific effects .

Q. How is computational chemistry integrated to predict pharmacokinetic properties or metabolite formation?

  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration .
  • Metabolite identification : Molecular dynamics simulations (e.g., GROMACS) model phase I/II metabolic pathways, prioritizing labile sites (e.g., furan ring oxidation) .

Methodological Considerations

Q. What strategies mitigate challenges in synthesizing the imidazo[1,2-c]quinazolinone core?

  • Cyclization optimization : Use microwave-assisted synthesis to accelerate ring closure and improve yields .
  • Protecting groups : Temporarily shield reactive amines (e.g., Boc groups) during sulfanyl-acetamide coupling .

Q. How are crystallographic data refined to address disorder or twinning in the compound’s crystal structure?

  • SHELXL refinement : Apply TWIN/BASF commands for twinned data and PART instructions for disordered moieties (e.g., flexible furan rings) .
  • Hirshfeld surface analysis : Visualize intermolecular interactions (e.g., hydrogen bonds) to validate packing models .

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